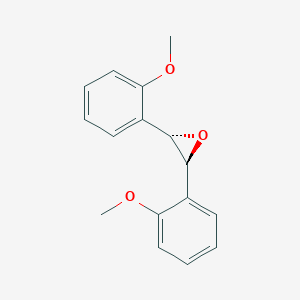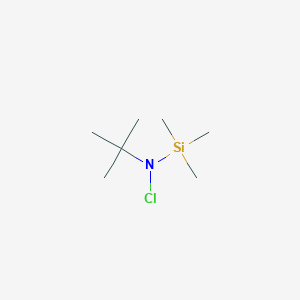
N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide is a chemical compound known for its unique structure and reactivity It features a tert-butyl group, a trimethylsilyl group, and a hypochlorous amide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hypochlorous acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted amides .
科学研究应用
N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in modifying biological molecules for research purposes.
Industry: Used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism by which N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide exerts its effects involves the reactivity of the hypochlorous amide group. This group can undergo nucleophilic attack, leading to the formation of intermediates that can further react to form stable products. The molecular targets and pathways involved depend on the specific reaction and conditions .
相似化合物的比较
Similar Compounds
N-tert-Butyltrimethylsilylamine: Similar in structure but lacks the hypochlorous amide group.
N-tert-Butylbenzenesulfinimidoyl chloride: Contains a sulfinimidoyl group instead of a hypochlorous amide group.
Uniqueness
N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide is unique due to the presence of both tert-butyl and trimethylsilyl groups, along with the reactive hypochlorous amide moiety.
属性
CAS 编号 |
61499-85-2 |
|---|---|
分子式 |
C7H18ClNSi |
分子量 |
179.76 g/mol |
IUPAC 名称 |
N-chloro-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C7H18ClNSi/c1-7(2,3)9(8)10(4,5)6/h1-6H3 |
InChI 键 |
IEQWUCSHWDPNRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N([Si](C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


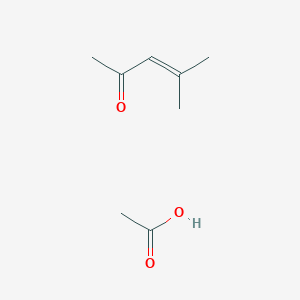
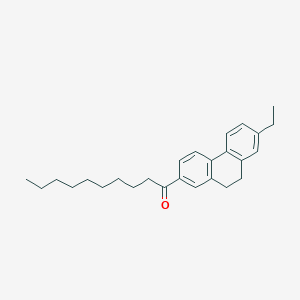
![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)

![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
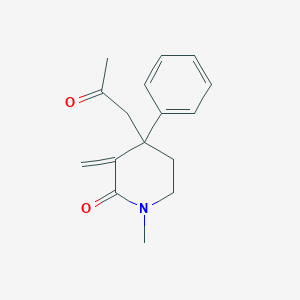
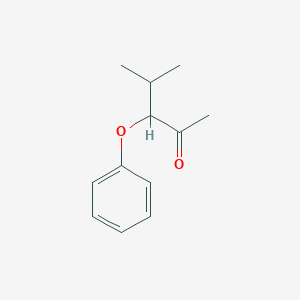

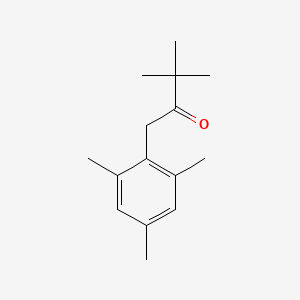
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)

![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
